![molecular formula C26H24N6O3 B2899175 7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-97-2](/img/structure/B2899175.png)
7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24N6O3 and its molecular weight is 468.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N6O3 with a molecular weight of 468.5 g/mol. The presence of multiple functional groups such as methoxy and pyridine enhances its versatility in biological applications.
Property | Value |
---|---|
Molecular Formula | C26H24N6O3 |
Molecular Weight | 468.5 g/mol |
CAS Number | 543680-77-9 |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidine have been shown to inhibit various cancer cell lines. A study evaluated the compound's activity against a panel of cancer cell lines, revealing moderate activity against leukemia and breast cancer cells at concentrations around 10 µM .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against various bacteria strains, including Staphylococcus aureus and Escherichia coli. The methoxy groups are believed to enhance lipid solubility, facilitating better membrane penetration and increased antimicrobial effectiveness .
Enzyme Inhibition
The compound's interaction with specific enzymes has been explored. For example, docking studies have shown promising binding affinities with targets involved in cancer proliferation pathways. This suggests that the compound may serve as a lead for developing enzyme inhibitors targeting cancer-related pathways .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its unique structural features:
- Methoxy Groups : Enhance lipophilicity and improve bioavailability.
- Pyridine Moiety : Contributes to the interaction with biological targets.
- Triazole-Pyrimidine Core : Essential for anticancer and antimicrobial activities.
Case Studies
- Anticancer Evaluation : A study conducted by the National Cancer Institute tested the compound against various cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards leukemia cell lines, suggesting a potential therapeutic role in hematological malignancies .
- Antimicrobial Testing : In vitro studies assessed the antimicrobial efficacy of similar triazolo-pyrimidine compounds against Gram-positive and Gram-negative bacteria. Compounds demonstrated MIC values ranging from 16 to 32 μg/mL against tested strains, indicating moderate to strong antimicrobial activity .
常见问题
Q. Basic: What are the standard synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step protocols, including:
- Condensation and cyclization reactions to form the triazolo-pyrimidine core. For example, reacting substituted aminotriazoles with β-keto esters or aldehydes under reflux conditions in solvents like ethanol or methanol .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or organocatalysts improve reaction efficiency and regioselectivity .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization or column chromatography for isolation .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Core formation | Ethanol, 80°C, 12 h | 65 | >95% |
Substitution | DMF, Pd(OAc)₂, 100°C | 72 | 92% |
Final purification | Silica gel chromatography | 85 | 98% |
Q. Basic: How is the molecular structure confirmed?
Answer:
Structural elucidation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm; pyridinyl protons at δ 8.1–8.5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 469.52) .
- X-ray crystallography : Resolves 3D geometry, bond angles, and dihedral angles critical for docking studies .
Q. Advanced: What strategies optimize synthetic yield and purity?
Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : Heterogeneous catalysts (e.g., silica-supported acids) improve recyclability and reduce byproducts .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 2 h) while maintaining yields >75% .
Table 2: Catalyst Impact on Yield
Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|
None | 24 | 45 |
ZnCl₂ | 12 | 68 |
APTS⁴ | 6 | 82 |
⁴3-Aminopropyltriethoxysilane (APTS).
Q. Advanced: How do substituents influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Methoxy groups : The 2- and 3-methoxyphenyl substituents enhance kinase binding via hydrophobic interactions and hydrogen bonding .
- Pyridinyl moiety : The N-(pyridin-3-yl) group improves solubility and target engagement in enzymatic assays .
Table 3: Substituent Effects on IC₅₀ (Kinase Inhibition)
Substituent Position | IC₅₀ (nM) |
---|---|
2-OMe, 3-OMe | 12.3 |
4-Cl, 2-F | 45.7 |
3-OH | 89.2 |
Q. Advanced: How to resolve contradictions in pharmacological data?
Answer:
Discrepancies in activity data (e.g., conflicting IC₅₀ values) require:
- Assay standardization : Use consistent kinase isoforms (e.g., EGFR T790M vs. wild-type) .
- Orthogonal validation : Confirm results via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Batch analysis : Check for synthetic impurities (>98% purity required for reliable data) .
Q. Advanced: What computational methods predict target interactions?
Answer:
- Molecular docking : AutoDock Vina or Glide predicts binding poses within kinase ATP pockets (e.g., docking score ≤ -9.0 kcal/mol suggests high affinity) .
- Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore modeling : Identifies critical interaction sites (e.g., hydrogen bonds with hinge region residues) .
Q. Advanced: What analytical challenges arise in characterizing this compound?
Answer:
- Isomer separation : Diastereomers formed during synthesis require chiral HPLC (e.g., Chiralpak AD-H column) .
- Degradation profiling : Accelerated stability studies (40°C/75% RH) identify hydrolytic degradation products via LC-MS .
属性
IUPAC Name |
7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-16-22(25(33)29-18-9-7-13-27-15-18)23(20-11-4-5-12-21(20)35-3)32-26(28-16)30-24(31-32)17-8-6-10-19(14-17)34-2/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYWAIBHNCUGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。